Hippuryl-Arg
Overview
Description
Hippuryl-Arg: is a synthetic dipeptide composed of hippuric acid and L-arginine. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase B and aminopeptidase. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hippuryl-Arg can be synthesized through the coupling of hippuric acid and L-arginine. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond between the carboxyl group of hippuric acid and the amino group of L-arginine .
Industrial Production Methods: In industrial settings, the synthesis of hippuryl-L-arginine may involve the use of immobilized enzymes to enhance the efficiency and yield of the reaction. For example, carboxypeptidase B can be immobilized on a polyacrylamide-type bead support, which allows for continuous production of the compound under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: Hippuryl-Arg undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation and Substitution: Specific conditions and reagents for these reactions may vary, but they generally involve the use of oxidizing agents or nucleophiles to modify the structure of the compound.
Major Products: The primary products formed from the hydrolysis of hippuryl-L-arginine are hippuric acid and L-arginine .
Scientific Research Applications
Hippuryl-Arg has a wide range of applications in scientific research:
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of carboxypeptidase B and aminopeptidase .
Biology:
Medicine:
Industry:
Mechanism of Action
Hippuryl-Arg acts as a substrate for carboxypeptidase B, which catalyzes the hydrolysis of the peptide bond between hippuric acid and L-arginine. The enzyme’s active site binds to the substrate, facilitating the cleavage of the bond and releasing the products . This mechanism is crucial for studying the activity and specificity of carboxypeptidase B and related enzymes.
Comparison with Similar Compounds
Hippuryl-L-histidyl-L-leucine: Another dipeptide used as a substrate in enzymatic assays.
Hippuryl-L-lysine: Similar in structure and function, used in studies involving carboxypeptidase B.
Uniqueness: Hippuryl-Arg is unique due to its specific use as a substrate for carboxypeptidase B and aminopeptidase, making it a valuable tool in enzymatic assays and research on enzyme kinetics .
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLCPYUSPYXNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744-46-7 | |
Record name | NSC89637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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